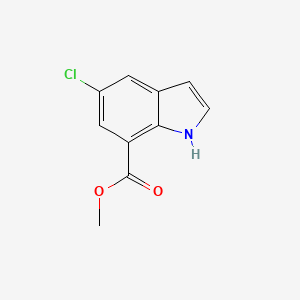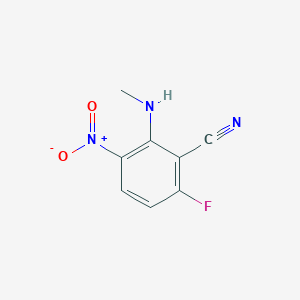
2-(4-Methylcyclohexyl)butanoic acid
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)butanoic acid is a chemical compound with the CAS Number: 1461707-45-8 . It has a molecular weight of 184.28 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-methylcyclohexyl)butanoic acid . The InChI code for this compound is 1S/C11H20O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of 2-(4-Methylcyclohexyl)butanoic acid is a liquid . It is stored at room temperature .Applications De Recherche Scientifique
Fermentative Butanol Production
Butanol, a product of fermentative processes, is used as a chemical solvent and potential fuel additive, highlighting the importance of renewable resources and biotechnological advances in chemical production. Biological butanol production, especially using clostridia, is undergoing a resurgence due to biotechnological innovations, emphasizing the role of metabolic engineering in enhancing fermentative processes (Lee et al., 2008).
Synthetic Ion Channels
The use of photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, in the optical gating of nanofluidic devices showcases the application of chemical synthesis in controlling the selective transport of ionic species. This method has potential applications in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
Nanosized Catalysts in Organic Synthesis
The development of novel nanosized N-sulfonated Brönsted acidic catalysts demonstrates the evolution of green chemistry in facilitating efficient, solvent-free synthesis processes. These catalysts enable the one-pot synthesis of complex organic molecules, such as polyhydroquinoline derivatives, under environmentally friendly conditions (Goli-Jolodar et al., 2016).
Green Synthesis Methods
A green method for the synthesis of adipic acid, an essential precursor in the production of nylon, using cycloalkanones and hydrogen peroxide under solvent-free conditions, highlights the importance of sustainable approaches in industrial chemistry. This process reflects the broader trend towards more environmentally friendly chemical manufacturing methods (Usui & Sato, 2003).
Enantioselective Organic Reactions
The study of enantioselective Michael addition of cyclohexanone to nitroolefins showcases the role of organocatalysis in achieving high diastereoselectivities and enantioselectivities in the synthesis of organic compounds. This research contributes to the development of asymmetric synthesis strategies for the production of chiral molecules (Cao et al., 2006).
Propriétés
IUPAC Name |
2-(4-methylcyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEKYJVEUDUTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(CC1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

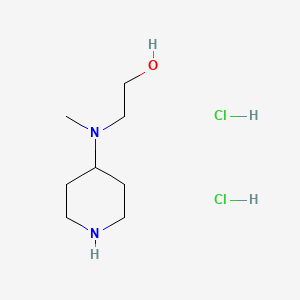
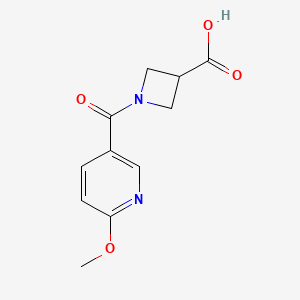

![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
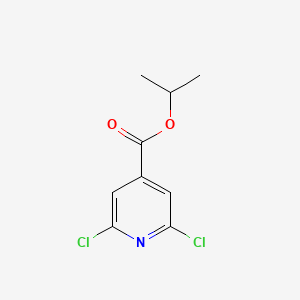
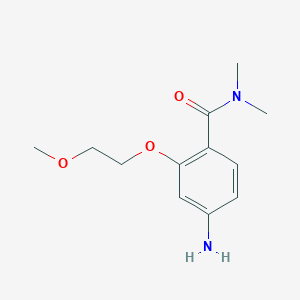
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)
